molecular formula C23H28N2O5S B2838529 N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1147705-24-5

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2838529
CAS No.: 1147705-24-5
M. Wt: 444.55
InChI Key: OKJFYBBQNDDWRC-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a phenylethenyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and phenylethenyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Phenylethenyl Group: This step often involves a Heck reaction, where a palladium catalyst facilitates the coupling of a phenyl halide with an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N′,N′-Bis (2-hydroxy-3-phenoxypropyl)benzohydrazide: Shares the phenoxypropyl moiety but differs in the overall structure and functional groups.

    2-Hydroxy-3-phenoxypropyl acrylate: Contains the phenoxypropyl group but is used primarily in polymer chemistry.

Uniqueness

N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide stands out due to its combination of a piperidine ring, sulfonyl group, and phenylethenyl moiety, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c26-21(18-30-22-9-5-2-6-10-22)17-24-23(27)20-11-14-25(15-12-20)31(28,29)16-13-19-7-3-1-4-8-19/h1-10,13,16,20-21,26H,11-12,14-15,17-18H2,(H,24,27)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJFYBBQNDDWRC-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(COC2=CC=CC=C2)O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NCC(COC2=CC=CC=C2)O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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